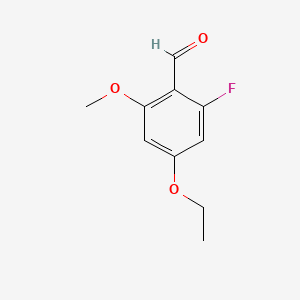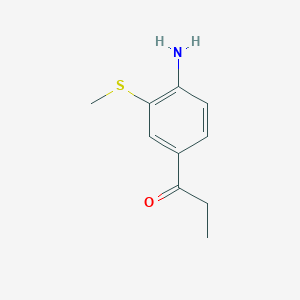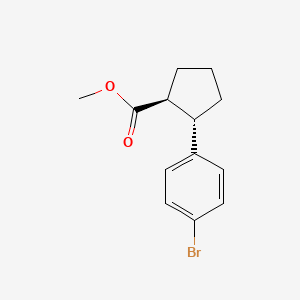![molecular formula C14H17NO2 B14040234 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a fused ring system that includes a furan and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with a suitable furan derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one can be compared with other similar compounds, such as:
- Rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one
- Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-benzyl-6a-methyl-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C14H17NO2/c1-14-9-15(7-11-5-3-2-4-6-11)8-12(14)13(16)17-10-14/h2-6,12H,7-10H2,1H3 |
InChI Key |
NUWOAWQXLKCTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1C(=O)OC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


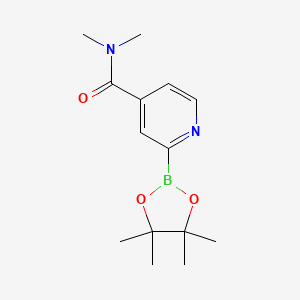


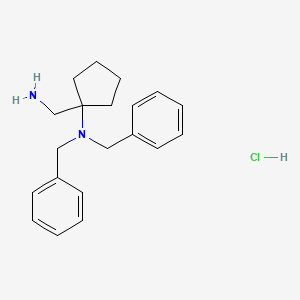
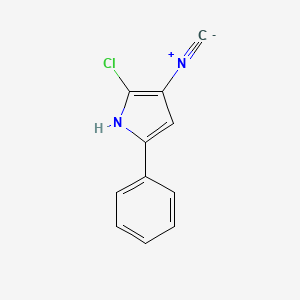
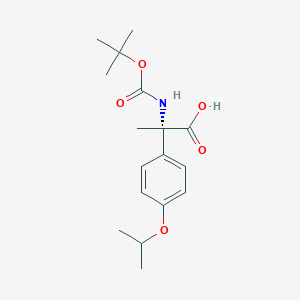
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)

